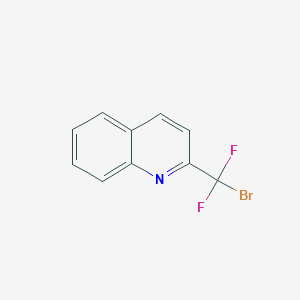

2-(Bromodifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrF2N |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

2-[bromo(difluoro)methyl]quinoline |

InChI |

InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

InChI Key |

FYXFZXQUHKHRAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromodifluoromethyl Quinoline and Analogous Structures

Direct Introduction of the Bromodifluoromethyl Group into Quinoline (B57606) Systems

The direct installation of a bromodifluoromethyl group onto a quinoline core is a nuanced synthetic challenge. Methodologies often focus on precursors that can deliver either the intact group or its components in a stepwise fashion.

Methodologies Involving Bromodifluoroacetate Precursors

Ethyl bromodifluoroacetate has emerged as a versatile reagent capable of acting as a source for both bromine and a difluoromethyl moiety, demonstrating its utility in the functionalization of quinoline derivatives. A notable application is the copper-catalyzed selective C5-H functionalization of 8-aminoquinoline amides. elsevierpure.com In this approach, the reaction outcome can be directed towards either bromination or difluoromethylation by carefully selecting the copper catalyst and additives. elsevierpure.com

Specifically, the combination of a cupric catalyst (Cu(OAc)₂) with an alkaline additive leads to a C5-bromination reaction. Conversely, employing a cuprous catalyst (CuI) in conjunction with a silver additive (Ag₂CO₃) pivots the reaction towards C5-difluoromethylation. elsevierpure.com This bifunctional reactivity highlights the potential of bromodifluoroacetate precursors in the targeted synthesis of halogenated and fluorinated quinolines. elsevierpure.com

Beyond C-H functionalization, ethyl bromodifluoroacetate also serves as a reagent for the N-difluoromethylation of 4-quinolones. nih.gov This transition-metal-free method involves an initial N-alkylation step, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated product. nih.gov

Table 1: Functionalization of Quinolines with Ethyl Bromodifluoroacetate

| Substrate Type | Position | Functionalization | Catalyst/Conditions | Product | Reference |

| 8-Aminoquinoline Amide | C5 | Bromination | Cu(OAc)₂, Additive | C5-Bromo-8-aminoquinoline amide | elsevierpure.com |

| 8-Aminoquinoline Amide | C5 | Difluoromethylation | CuI, Ag₂CO₃ | C5-Difluoromethyl-8-aminoquinoline amide | elsevierpure.com |

| 4-Quinolone | N1 | Difluoromethylation | Transition-metal-free | N-Difluoromethyl-4-quinolone | nih.gov |

Regioselective Difluoromethylation and Trifluoromethylation Approaches

Regioselective installation of fluorinated methyl groups, particularly at the C2 and C3 positions of the quinoline ring, is of significant interest. Modern synthetic methods have utilized radical pathways and nucleophilic activation to achieve high selectivity.

A direct C2 trifluoromethylation of quinoline N-oxides has been successfully achieved through a visible-light-promoted photoredox catalytic strategy. This method operates at room temperature and demonstrates compatibility with a wide array of synthetically relevant functional groups. The reaction, which proceeds via a radical pathway, retains the N-oxide motif, offering a distinct advantage over methods that result in deoxygenation. This approach provides an efficient synthesis for a variety of C2-trifluoromethyl quinoline N-oxides under mild and environmentally benign conditions.

Table 2: Visible-Light-Promoted C2 Trifluoromethylation of Quinoline N-Oxides

| Feature | Description |

| Methodology | Photoredox Catalysis |

| Light Source | Visible Light |

| Substrate | Quinoline N-Oxides |

| Position of Functionalization | C2 |

| Group Introduced | Trifluoromethyl (CF₃) |

| Key Advantage | Retention of the N-oxide group |

| Reaction Conditions | Mild, Room Temperature |

A novel strategy for the C-H trifluoromethylation of quinolines at the 3-position has been established utilizing nucleophilic activation mediated by silicon chemistry. elsevierpure.comchemrxiv.org This method achieves 3-position selectivity through the hydrosilylation of the quinoline derivative, which forms an enamine intermediate. elsevierpure.com This activation step is then followed by a successive electrophilic trifluoromethylation. Mechanistic studies have indicated that the reaction pathway involves the formation of N-silyl enamine and subsequent trifluoromethylated enamine intermediates. elsevierpure.comchemrxiv.org This approach is applicable for the introduction of various perfluoroalkyl groups and has been successfully used in the late-stage trifluoromethylation of bioactive molecules. elsevierpure.com

A divergent synthesis of 2-trifluoromethyl-substituted quinolines has been developed using a photoredox radical trifluoromethylation of ortho-vinylphenylisocyanides. This mild and green protocol proceeds at ambient temperature under an air atmosphere and does not require a photocatalyst. The reaction demonstrates broad substrate scope and good functional group tolerance. Mechanistic investigations have revealed that the trifluoromethyl radical is generated from Togni's reagent through an electron donor-acceptor (EDA) complex with a base, such as DABCO, under light irradiation.

Table 3: Photoredox Trifluoromethylation of ortho-Vinylphenylisocyanides

| Parameter | Details |

| Reaction Type | Photoredox Radical Trifluoromethylation/Cyclization |

| Starting Material | ortho-Vinylphenylisocyanides |

| Product | 2-CF₃ Substituted Quinolines |

| CF₃ Source | Togni's Reagent |

| Key Promoter | Base (e.g., DABCO) |

| Conditions | 410 nm LED light, THF solvent, Ambient Temperature |

| Key Feature | Photocatalyst-free |

Direct Halogenation Strategies for Quinoline Derivatives

Direct halogenation of the quinoline ring is a fundamental transformation for producing precursors for further functionalization. Various methods have been developed to achieve regioselective halogenation at different positions of the quinoline core.

Metal-free methods have been established for the C5-selective halogenation of quinolines. One such approach utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating reagents in water, proceeding without the need for additional oxidants or additives. Another operationally simple, metal-free protocol achieves C5-H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source at room temperature.

The synthesis of 3-haloquinolines can be achieved through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds under mild conditions using reagents such as ICl, I₂, and Br₂, affording 3-halogen-containing quinolines in moderate to good yields while tolerating various functional groups.

Selective Fluorination with Elemental Fluorine–Iodine Mixtures

A notable method for the direct introduction of fluorine onto a quinoline ring involves the use of elemental fluorine in combination with iodine. This approach provides a pathway for the selective fluorination of various pyridine (B92270) and quinoline substrates, yielding the corresponding 2-fluoro derivatives in high yields at room temperature. rsc.orgresearchgate.netrsc.org The reaction mechanism is believed to proceed through the in situ formation of a species that functions as a source of both iodonium and fluoride (B91410) ions. It is suggested that the fluorination of the heterocyclic derivative occurs via a fluoride ion attack on an intermediate N-iodo-heterocyclic species. rsc.orgresearchgate.net

This technique offers a direct route to fluorinated quinolines, which can be precursors for further functionalization. The reaction conditions and yields for the fluorination of quinoline and related heterocycles are summarized below.

| Substrate | Reagent | Product | Yield (%) |

| Quinoline | F₂/I₂ | 2-Fluoroquinoline | High |

| Pyridine | F₂/I₂ | 2-Fluoropyridine | High |

| Quinoxaline | F₂/I₂ (varied ratio) | 2-Fluoro- or 2,3-difluoroquinoxaline | Dependent on F₂ ratio |

This table summarizes the outcomes of selective fluorination using elemental fluorine-iodine mixtures on various heterocyclic substrates, demonstrating the method's utility in producing 2-fluoro derivatives. rsc.orgresearchgate.net

Electrochemical Anodic Oxidation Methods for Fluorination

Electrochemical methods present an alternative strategy for the fluorination of quinoline systems. Anodic oxidation facilitates the incorporation of fluorine atoms into the quinoline ring under specific conditions. One developed methodology involves the regioselective 5,8-difluorination of quinolines. researchgate.netgeorgiasouthern.edu This process utilizes a solution of hydrogen fluoride in pyridine (HF:pyridine) which acts as both the fluorine source and the supporting electrolyte. The electrolysis is typically conducted in an undivided cell equipped with a platinum anode and cathode at room temperature, achieving moderate to good yields in a relatively short reaction time. georgiasouthern.edu

The introduction of fluorine via electrochemical means can significantly alter the biological and chemical properties of the resulting molecules, including their bioavailability, lipophilicity, and metabolic stability. georgiasouthern.edu

Multi-Step Synthetic Strategies for Constructing 2-(Bromodifluoromethyl)quinoline Frameworks

Instead of direct fluorination, multi-step strategies often involve building the quinoline framework around a pre-existing fluoroalkyl group.

Annulation and Cyclocondensation Reactions Incorporating Bromodifluoromethylated Synthons

The construction of the quinoline skeleton can be achieved through annulation or cyclocondensation reactions, which involve the ring-forming combination of two or more molecules. In the context of synthesizing this compound, this strategy would employ a synthon—a molecular fragment—that already contains the bromodifluoromethyl group. For instance, a classic approach like the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted. nih.goviipseries.orgnih.govorganic-chemistry.org By using a ketone that bears a bromodifluoromethyl group, the final quinoline product will incorporate this moiety at the 2-position.

Recent advancements have focused on developing more efficient and environmentally benign methods, such as using catalysts like ceric ammonium (B1175870) nitrate or reusable solid catalysts like Nafion under microwave irradiation to promote the Friedländer reaction. nih.govorganic-chemistry.org These methods offer high yields and broad functional group tolerance. organic-chemistry.org

Utilization of Fluoroalkyl Amino Reagents (FARs) for Bis(fluoroalkyl)quinoline Derivatives

Fluoroalkyl Amino Reagents (FARs) have emerged as powerful tools for introducing various fluorinated groups onto heterocyclic structures. nih.gov A novel, two-step approach utilizing FARs allows for the synthesis of 2,4-bis(fluoroalkyl)-substituted quinoline derivatives under mild conditions with good yields and high regioselectivity. rsc.org This method provides an advantage over the traditional Combes reaction by enabling the synthesis of quinolines with two different fluoroalkyl substituents at the 2 and 4 positions. rsc.org

The synthesis begins with the condensation of substituted anilines with a fluoroacetone (e.g., difluoroacetone or trifluoroacetone) to form fluorinated imines. rsc.org These imines then react with a FAR, leading to the formation of a vinamidinium intermediate that subsequently cyclizes to form the 2,4-bis(fluoroalkyl)quinoline. nih.gov This process is scalable and suitable for industrial applications. rsc.org

| Reactants | Key Intermediate | Product |

| N-aryl fluoroketimines + FARs | Vinamidinium intermediate | 2,4-Bis(fluoroalkyl)quinolines |

This table outlines the general reaction pathway for the synthesis of 2,4-bis(fluoroalkyl)quinolines using Fluoroalkyl Amino Reagents (FARs), highlighting the key intermediate formed during the process. nih.gov

Cyclization of 2-Aminoarylketones with Difluorocarbene

The reaction of 2-aminoaryl ketones with a source of difluorocarbene (:CF₂) offers another pathway to fluorinated quinolines. Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, such as ethyl bromodifluoroacetate. This carbene can then react with the 2-aminoarylketone, leading to the formation of the quinoline ring system with a difluoromethyl group. This method has been applied in the synthesis of 2-aminoquinolines through difluorocarbene incorporation. researchgate.net While this specific example leads to an aminoquinoline, the principle of using difluorocarbene in cyclization with 2-aminoaryl carbonyl compounds is a viable strategy for accessing frameworks related to this compound.

General Synthetic Pathways to Substituted Quinolines as Precursors

The synthesis of the target compound can also proceed by first constructing a substituted quinoline ring, which is then functionalized with the bromodifluoromethyl group. Numerous classical methods exist for the synthesis of the core quinoline scaffold. nih.goviipseries.org

Skraup/Doebner–von Miller Synthesis : This involves the reaction of an aniline (B41778) with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner–von Miller) in the presence of a strong acid and an oxidizing agent. nih.goviipseries.org

Friedländer Synthesis : This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.goviipseries.org This method is particularly versatile for producing polysubstituted quinolines. organic-chemistry.org

Combes Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone. exlibrisgroup.com

Pfitzinger Synthesis : This reaction uses isatin with a carbonyl compound containing an α-methylene group to produce quinoline-4-carboxylic acids. iipseries.org

These foundational synthetic routes provide access to a wide array of substituted quinolines that can serve as precursors. Once the desired quinoline core is synthesized, subsequent reactions can be employed to install the bromodifluoromethyl group at the 2-position, for example, through radical substitution or other functional group transformations.

Adaptations of Classical Name Reactions

The traditional methods for quinoline synthesis, often named after their discoverers, have been modified to accommodate the synthesis of fluoroalkyl-substituted quinolines. These adaptations typically involve the use of fluorinated building blocks as starting materials.

Skraup Reaction: The Skraup synthesis, a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a fundamental method for quinoline synthesis wikipedia.orgslideshare.net. For the synthesis of fluorinated quinolines, this reaction has been adapted by using fluorinated anilines. For instance, 3,5-difluoroaniline and 3,4,5-trifluoroaniline have been successfully used to produce the corresponding 5,7-difluoro- and 5,6,7-trifluoroquinolines in high yields researchgate.net. A modified Skraup reaction using glycerol in water under microwave irradiation has been reported as a greener alternative, yielding various quinoline derivatives rsc.org. While direct synthesis of this compound via a classical Skraup reaction is not prominently documented, the use of appropriately substituted anilines or glycerol derivatives could potentially lead to such structures.

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and it is a versatile method for producing substituted quinolines wikipedia.orgorganic-chemistry.orgjk-sci.com. This reaction can be catalyzed by acids or bases wikipedia.orgalfa-chemistry.com. For the synthesis of 2-(trifluoromethyl)quinolines, a common adaptation involves the reaction of a 2-aminoaryl ketone with ethyl trifluoroacetoacetate. The reaction conditions can be optimized for efficiency; for example, microwave-assisted synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in excellent yields within minutes nih.gov. A catalyst-free approach for the Friedländer reaction in water has also been developed, highlighting the move towards more environmentally benign procedures organic-chemistry.org.

Combes Synthesis: The Combes quinoline synthesis utilizes the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines wikipedia.orgcambridge.org. This method has been effectively adapted for the synthesis of quinolines bearing two fluoroalkyl groups. A facile and efficient approach involves the reaction of various anilines with hexafluoroacetylacetone (a β-diketone) using Eaton's reagent, leading to the formation of 2,4-bis(trifluoromethyl)quinolines in moderate to high yields. This reaction can also be carried out in a solvent-free, one-pot protocol exlibrisgroup.com. The regioselectivity of the Combes synthesis with trifluoromethyl-β-diketones is influenced by both steric and electronic effects of the substituents on the aniline and the diketone wikipedia.org.

| Name Reaction | Starting Materials (Analogous Structures) | Key Features |

| Skraup | Fluorinated Anilines, Glycerol | High yields for fluoroquinolines from fluorinated anilines researchgate.net. |

| Friedländer | 2-Aminoaryl ketones, Ethyl trifluoroacetoacetate | Microwave-assisted and catalyst-free options available nih.govorganic-chemistry.org. |

| Combes | Anilines, Hexafluoroacetylacetone | Produces 2,4-bis(trifluoromethyl)quinolines; can be solvent-free exlibrisgroup.com. |

| Pfitzinger | Isatin, Carbonyl compound | Yields quinoline-4-carboxylic acids wikipedia.orgresearchgate.netias.ac.injocpr.comnih.gov. |

Knorr Quinoline Synthesis: The Knorr synthesis typically involves the cyclization of β-ketoanilides in the presence of a strong acid to form 2-hydroxyquinolines. While specific adaptations for the direct synthesis of this compound are not widely reported, the versatility of the reaction suggests that with appropriately functionalized β-ketoanilides, the synthesis of fluorinated quinolin-2-ones could be achieved.

Pfitzinger Reaction: The Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound in the presence of a base, is a well-established method for synthesizing quinoline-4-carboxylic acids wikipedia.orgresearchgate.netias.ac.injocpr.comnih.gov. This method could be adapted to produce 2-(polyfluoroalkyl)quinoline-4-carboxylic acids by using a polyfluoroalkyl-containing carbonyl compound as a reactant. These carboxylic acids can then serve as versatile intermediates for further derivatization.

Povarov Reaction: The Povarov reaction is an aza-Diels-Alder reaction used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. The reaction typically involves an aniline, an aldehyde, and an activated alkene. The incorporation of a bromodifluoromethyl group would likely involve the use of a dienophile or an aldehyde containing this moiety.

Sustainable and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly evident in the field of quinoline synthesis, where ultrasound and continuous flow technologies, as well as catalyst-free and metal-free conditions, have been explored.

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. In the context of quinoline synthesis, ultrasound has been successfully applied to various reaction types.

One notable example is the ultrasound-assisted, one-pot, three-component synthesis of 2-substituted quinolines from anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst nih.govresearchgate.net. This method offers good yields and proceeds under environmentally friendly conditions. Another application of ultrasound is in the synthesis of piperidinyl-quinoline acylhydrazones, where the conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and aromatic acid hydrazides was achieved in excellent yields within 4-6 minutes researchgate.net.

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Time |

| Three-component | Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Water, Ultrasound | Good | Rapid |

| Conjugation | Piperidinyl-quinoline carbaldehyde, Aromatic acid hydrazide | Ultrasound | Excellent | 4-6 min |

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. This technology has been effectively applied to the synthesis of quinolines, including photochemical methods.

A continuous photochemical process has been developed for the synthesis of a series of quinoline products via an alkene isomerization and cyclocondensation cascade. This method has been shown to have high productivity, with throughputs greater than one gram per hour and high yields researchgate.net. Another continuous-flow strategy enables the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes, demonstrating the potential for producing previously unexplored quinoline derivatives with satisfactory yields acs.org. The efficiency of these photochemical flow reactions can be significantly improved by optimizing parameters such as light source, residence time, and concentration mdpi.comprinceton.edu.

| Reaction Type | Key Features | Throughput/Yield |

| Photochemical Isomerization-Cyclization | Scalable, High-power LED | >1 g/hour , High yields researchgate.net |

| Photochemical Radical Cyclization | Safe, Rapid synthesis of 3-cyanoquinolines | Satisfactory yields within minutes acs.org |

The development of catalyst-free and metal-free reactions is a significant goal in green chemistry, as it reduces costs and minimizes toxic waste. Several such methods have been reported for the synthesis of quinolines.

A notable metal-free approach involves the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. This method is catalyst- and additive-free and uses readily available polyfluoroalkanoic acids as both C1 synthons and fluoroalkyl sources. It provides access to a diverse range of 2-fluoroalkylated quinolines, including those with CF₃, C₂F₅, C₃F₇, CF₂H, CF₂Cl, and CF₂Br substituents, in good yields organic-chemistry.org. Another example is a metal- and solvent-free reaction of quinolines with aryltrifluoroacetylacetylenes, which affords functionalized oxazinoquinolines in high yields organic-chemistry.org. Additionally, a straightforward and efficient catalyst-free Friedländer reaction for the synthesis of quinolines in water at 70°C has been reported organic-chemistry.org. A metal-free tandem cyclization strategy has also been developed for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines nih.gov.

| Reaction Type | Reactants | Conditions | Product Scope |

| [5 + 1] Cyclization | 2-Vinylanilines, Polyfluoroalkanoic acids | Catalyst- and additive-free | 2-CF₃, 2-C₂F₅, 2-C₃F₇, 2-CF₂H, 2-CF₂Cl, 2-CF₂Br quinolines organic-chemistry.org |

| Annulation | Quinolines, Aryltrifluoroacetylacetylenes | Metal- and solvent-free | Oxazinoquinolines organic-chemistry.org |

| Friedländer Reaction | 2-Aminobenzaldehyde, Ketones/Malononitrile | Catalyst-free, Water, 70°C | Poly-substituted quinolines organic-chemistry.org |

| Tandem Cyclization | 2-Styrylanilines, 2-Methylquinolines | Metal-free | Functionalized quinolines nih.gov |

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach avoids the need for de novo synthesis of each analog and allows for the rapid exploration of structure-activity relationships.

For quinoline derivatives, C-H functionalization is a prominent LSF strategy. The direct introduction of a trifluoromethyl group onto the quinoline core has been achieved through various methods, including copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives rsc.org. This reaction proceeds with high functional group tolerance under mild conditions.

The introduction of a bromodifluoromethyl group onto a heterocyclic core is a valuable transformation, as the -CF₂Br group can serve as a versatile handle for further modifications. While direct late-stage bromodifluoromethylation of quinolines is an area of ongoing research, strategies for the synthesis of bromodifluoromethyl-substituted heterocycles have been reviewed chim.it. These methods often involve the use of bromodifluoromethyl-containing reagents or precursors. For example, the synthesis of pyridines bearing a CF₂X group can be achieved through the introduction of the CXF₂ group via direct bromodifluoromethylation of pyridine or a metalated pyridine derivative chim.it. These strategies could potentially be adapted for the late-stage functionalization of the quinoline scaffold.

Another approach to derivatization is the functionalization of pre-existing groups on the quinoline ring. For instance, a quinoline-4-carboxylic acid, synthesized via a Pfitzinger reaction, could be converted to an acyl chloride and subsequently reacted with various nucleophiles to generate a library of amide derivatives.

Reactivity and Transformations of 2 Bromodifluoromethyl Quinoline and Its Derivatives

Chemical Transformations of the Bromodifluoromethyl Group

The bromodifluoromethyl moiety (-CF2Br) is a key functional group that dictates much of the reactivity of 2-(bromodifluoromethyl)quinoline. The presence of two electron-withdrawing fluorine atoms significantly influences the properties of the adjacent carbon-bromine bond, making it susceptible to various transformations, including radical-mediated reactions, nucleophilic substitutions, and transition metal-catalyzed cross-couplings.

Radical-Mediated Reactions of the Bromodifluoromethyl Moiety

The carbon-bromine bond in the bromodifluoromethyl group can undergo homolytic cleavage to generate a difluoromethyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations. For instance, radical addition reactions to alkenes are a common pathway for forming new carbon-carbon bonds. nih.gov The generation of the difluoromethyl radical can be initiated by radical initiators or through photoredox catalysis. mdpi.com

Visible-light-induced radical difluoromethylation has emerged as a powerful tool in organic synthesis. researchgate.net In a typical reaction, a photocatalyst, upon irradiation with visible light, can facilitate the single-electron reduction of the C-Br bond in a compound like 2-((bromodifluoromethyl)sulfonyl)benzo[d]thiazole, leading to the formation of a difluoromethyl radical. mdpi.com This radical can then add to an alkene, initiating a cascade of reactions to yield difunctionalized products. mdpi.com While specific studies on this compound are not extensively detailed, its structural similarity to other bromodifluoromethylated compounds suggests its potential to undergo similar radical transformations.

The general strategy for radical-mediated difunctionalization of alkenes using a difluoromethyl radical precursor is outlined below:

| Step | Description |

|---|---|

| 1. Radical Generation | A difluoromethyl radical (•CF2R) is generated from a suitable precursor, such as a bromodifluoromethyl compound, often using a photocatalyst and light. |

| 2. Radical Addition | The difluoromethyl radical adds to the double bond of an alkene, forming a new carbon-centered radical intermediate. |

| 3. Further Transformation | The resulting radical can undergo various subsequent reactions, such as cyclization or trapping by another radical species, to form the final product. mdpi.com |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the bromodifluoromethyl group is characterized by the electrophilic nature of the carbon atom bonded to the bromine. pressbooks.pub The two highly electronegative fluorine atoms withdraw electron density, creating a partial positive charge on the carbon and making it susceptible to attack by nucleophiles. masterorganicchemistry.com Nucleophiles, which are electron-rich species, can displace the bromide leaving group in a nucleophilic substitution reaction. masterorganicchemistry.comyoutube.com

Common nucleophiles that can react with such electrophilic centers include alkoxides, thiolates, and amines. The general mechanism for nucleophilic substitution involves the attack of the nucleophile on the electrophilic carbon, leading to the cleavage of the carbon-bromine bond and the formation of a new bond between the carbon and the nucleophile. pressbooks.pub

Conversely, the quinoline (B57606) ring itself is an electron-deficient aromatic system, which influences its reactivity towards electrophiles. reddit.com The nitrogen atom in the quinoline ring deactivates the ring towards electrophilic attack, particularly at the 2- and 4-positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromodifluoromethyl group in this compound can serve as an electrophilic partner in these reactions, with the carbon-bromine bond being the site of oxidative addition to the metal catalyst.

Palladium catalysts are widely used for cross-coupling reactions. youtube.com Reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination are cornerstones of modern organic synthesis. youtube.comnih.govrsc.org In the context of this compound, the C-Br bond can be activated by a palladium(0) catalyst to undergo oxidative addition, forming a palladium(II) intermediate. This intermediate can then react with a suitable nucleophilic coupling partner in a transmetalation step (in the case of Suzuki or similar couplings) or with an alkene (in the case of the Heck reaction), followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

For example, a plausible Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a 2-(aryldifluoromethyl)quinoline. Similarly, a Heck-type reaction could couple this compound with an alkene to introduce a vinyl group at the difluoromethylated carbon. nih.gov

Table of Plausible Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-(Aryldifluoromethyl)quinoline |

| Heck Reaction | Alkene | 2-(Alkenyldifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Amine | 2-(Aminodifluoromethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne | 2-(Alkynyldifluoromethyl)quinoline |

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. scholaris.ca Nickel-catalyzed reactions have been successfully employed for the synthesis of various quinoline derivatives. thieme.denih.gov For instance, nickel-catalyzed cross-electrophile coupling reactions can join two different electrophiles, such as an aryl halide and an alkyl halide. nih.govnih.gov

In the case of this compound, a nickel(0) catalyst could facilitate its coupling with a variety of partners. Nickel-catalyzed hydrodifluoromethylation of alkynes using bromodifluoromethane (B75531) (BrCF2H) has been reported to proceed with high efficiency and regioselectivity. nih.gov This suggests that the bromodifluoromethyl group in our target molecule could potentially be transferred to other substrates under nickel catalysis. Furthermore, nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H has also been developed, highlighting the utility of nickel in forming C-CF2H bonds. rsc.org

Examples of Nickel-Catalyzed Reactions for Quinoline Synthesis/Derivatization:

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| C-H Difluoroalkylation | 8-Aminoquinoline, Difluoromethyl bromide | Nickel catalyst | C5-Difluoromethylated quinoline nih.gov |

| Alkyne Insertion | 2-Trifluoromethyl-1,3-benzothiazole, Alkyne | Nickel catalyst | (Trifluoromethyl)quinoline thieme.de |

| Cross-Electrophile Coupling | 2-Chloropyridine, Alkyl bromide | Nickel catalyst, Bathophenanthroline ligand | 2-Alkylated pyridine (B92270) nih.gov |

Reactions and Derivatizations Involving the Quinoline Core

The quinoline ring system in this compound is also amenable to various chemical transformations. The presence of the electron-withdrawing bromodifluoromethyl group at the 2-position influences the reactivity and regioselectivity of these reactions.

Quinoline generally undergoes electrophilic substitution at the 5- and 8-positions of the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. reddit.compharmaguideline.com Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to occur at these positions on the carbocyclic ring of this compound.

Nucleophilic substitution reactions on the quinoline ring typically occur at the 2- and 4-positions. pharmaguideline.com Since the 2-position is already substituted, nucleophilic attack would likely be directed to the 4-position. This could involve the displacement of a suitable leaving group at this position or, under certain conditions, a direct nucleophilic substitution of hydrogen (SNH).

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a base or a nucleophile. pharmaguideline.com It can be protonated by acids to form quinolinium salts or alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. N-oxidation of the quinoline nitrogen is also a common transformation, which can further modify the reactivity of the ring system.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole |

| 2-(Aryldifluoromethyl)quinoline |

| 2-(Alkenyldifluoromethyl)quinoline |

| 2-(Aminodifluoromethyl)quinoline |

| 2-(Alkynyldifluoromethyl)quinoline |

| 8-Aminoquinoline |

| C5-Difluoromethylated quinoline |

| 2-Trifluoromethyl-1,3-benzothiazole |

| (Trifluoromethyl)quinoline |

| 2-Chloropyridine |

| 2-Alkylated pyridine |

| Bromodifluoromethane |

| Quinolinium salts |

| Quaternary ammonium salts |

Site-Selective C–H Functionalization and Fluorination at C4 and C2 Positions

The functionalization of quinoline's C–H bonds is a powerful strategy for synthesizing its derivatives. nih.govrsc.orgnih.gov The C2 and C4 positions of the quinoline ring are particularly susceptible to nucleophilic attack, a reactivity that can be harnessed for selective functionalization.

Research has demonstrated the feasibility of catalyst-free double C–H functionalization of quinolines. acs.orgnih.govresearchgate.net This transformation can be achieved by treating quinolines with secondary phosphine (B1218219) oxides at elevated temperatures (70–75 °C), followed by oxidation of the resulting 2,4-bisphosphoryltetrahydroquinoline intermediates. acs.orgnih.govresearchgate.net This method yields 2,4-bisphosphorylated quinolines in yields of up to 77%. nih.govresearchgate.net Interestingly, the aromatization of 2,4-bisphenylphosphoryltetrahydroquinolines can lead to monofunctionalized products, specifically 4-diphenylphosphorylquinolines, through the elimination of a diphenylphosphine (B32561) oxide molecule. acs.orgnih.govresearchgate.net

The regioselectivity of C–H activation can be influenced by substituents on the quinoline ring and the choice of catalyst. nih.govnih.gov For instance, rhodium(I) complexes have been shown to promote C–H bond activation in quinoline and its derivatives. nih.govnih.gov In unsubstituted quinoline, activation occurs competitively at both the C2 and C4 positions. nih.gov However, the presence of a trifluoromethyl group at the 3-position significantly alters this selectivity, leading to the activation of C–H bonds at the C2, C4, C6, and C7 positions. nih.gov This highlights the profound electronic influence of the trifluoromethyl group on the reactivity of the quinoline system. nih.gov Direct C–H trifluoromethylation of quinoline derivatives, particularly at the C2 position, has also been developed, offering a direct route to these valuable compounds. morressier.com

Formation of Hybrid Molecular Architectures

The this compound core serves as a versatile building block for the synthesis of more complex hybrid molecules with potential applications in medicinal chemistry.

A series of novel hybrid molecules combining trifluoromethyl-substituted quinolones with hydantoin (B18101) moieties have been synthesized and evaluated for their antibacterial properties. mdpi.com The synthesis involves a multi-step process culminating in the coupling of the two heterocyclic systems. mdpi.com These hybrids have shown promising activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com

Notably, the nature of the substituent at the C6 position of the quinolone ring plays a crucial role in the antibacterial efficacy of these hybrids. mdpi.com For instance, compound 19c , which features a propene group at this position, exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values of 50 µg/mL, comparable to the standard antibiotic chloramphenicol. mdpi.com Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting DNA gyrase, a key enzyme in bacterial DNA synthesis. mdpi.com

| Compound | Substituent (R) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs P. aeruginosa |

|---|---|---|---|

| 19c | Propene | 50 | 50 |

| Chloramphenicol (Standard) | - | 50 | 50 |

Another class of hybrid molecules, trifluoromethylated quinoline-phenol Schiff bases, have been synthesized from 6-amino-4-(trifluoromethyl)quinolines and substituted salicylaldehydes. nih.govbeilstein-journals.orgbeilstein-archives.org These compounds were obtained in good yields, reaching up to 91%, through a straightforward condensation reaction. nih.gov

These Schiff bases exhibit interesting photophysical properties, including fluorescence quantum yields that vary with the solvent polarity. nih.govbeilstein-journals.orgbeilstein-archives.org They have demonstrated good stability under irradiation with white-LED light and show potential for reactive oxygen species (ROS) generation. nih.govbeilstein-journals.org The structural and photophysical properties of these molecules suggest their potential application in materials science and as photosensitizers. nih.gov

| Compound Series | Synthesis Yield | Fluorescence Quantum Yield (Φf) in CHCl3 | Fluorescence Quantum Yield (Φf) in DMSO |

|---|---|---|---|

| 3 | Up to 91% | 0.12–0.80 | 0.20–0.75 |

Oxidative and Reductive Reactivity of the System

The presence of the trifluoromethyl group significantly influences the oxidative and reductive reactivity of the quinoline system. The development of methods for trifluoromethylation often involves oxidative or reductive steps. researchgate.netcas.cnacs.orgnih.gov

The concept of oxidative trifluoromethylation involves the reaction of a nucleophilic substrate with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. acs.orgnih.gov This approach has been successfully applied to a variety of substrates, including arenes and heteroarenes. nih.gov Conversely, reductive trifluoromethylation utilizes electrophilic trifluoromethylating reagents in the presence of a reductant. researchgate.netcas.cn These methods provide powerful tools for the introduction of the trifluoromethyl group, a key pharmacophore in modern drug discovery. acs.orgnih.gov Electrochemical methods have also been developed for the generation of trifluoromethyl radicals for use in cyclization reactions, offering a green and efficient alternative. rsc.org

Post-Functionalization and Elaborations of Derived Intermediates

The functionalized quinoline ring is a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of complex molecules. nih.govfrontiersin.orgbrieflands.com Intermediates derived from the initial functionalization of this compound can be elaborated to introduce additional structural diversity and functionality. nih.govfrontiersin.org

For example, the bromo-substituted quinolone-hydantoin hybrids can undergo further reactions, such as Suzuki coupling, to introduce various aryl and heteroaryl groups at the C6 position. mdpi.com This post-functionalization strategy allows for the fine-tuning of the biological activity of the hybrid molecules. mdpi.com Similarly, the amino group in 6-amino-4-(trifluoromethyl)quinolines serves as a handle for the construction of Schiff bases and other derivatives. nih.govbeilstein-journals.org The ability to perform these post-functionalization reactions underscores the value of this compound and its derivatives as key intermediates in the synthesis of complex, functional molecules. frontiersin.orgbrieflands.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment and connectivity of atoms. For 2-(bromodifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, offers a complete picture of its structure.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns.

The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the protons on both the quinoline and any substituted phenyl rings. For instance, in a related compound, 2-(difluoro(4-methoxyphenyl)methyl)quinoline, the proton signals appear in the aromatic region, with specific multiplets corresponding to the different positions on the quinoline and methoxyphenyl rings. The chemical shifts (δ) are measured in parts per million (ppm) downfield from a reference standard, usually tetramethylsilane (B1202638) (TMS).

Table 1: Representative ¹H NMR Data for a Related Quinoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8' | 8.27 | d | 8.6 |

| H-4' | 8.19 | d | 8.5 |

| H-5' | 7.86 | d | 8.2 |

| H-6', H-7' | 7.75 | t | 8.6 |

| H-3, H-5 | 7.58-7.61 | m | |

| H-2, H-6 | 6.93 | d | 8.7 |

| OCH₃ | 3.81 | s |

Data for 2-(difluoro(4-methoxyphenyl)methyl)quinoline. rsc.org

The coupling constants (J values) provide information about the spatial relationship between neighboring protons, aiding in the assignment of each signal to a specific proton in the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the local electronic environment.

The carbon of the bromodifluoromethyl group (Cα) is particularly noteworthy. Its signal is split into a triplet due to coupling with the two fluorine atoms (¹JCF). The carbons of the quinoline ring also show characteristic chemical shifts, which can be compared with known data for quinoline and its derivatives to confirm the substitution pattern.

Table 2: Representative ¹³C NMR Data for a Related Quinoline Derivative

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2' | 155.6 | t | 30.5 |

| C-8a' | 147.5 | ||

| C-7' | 137.5 | ||

| C-5' | 130.2 | ||

| C-4a' | 129.1 | t | 28.0 |

| C-6' | 128.1 | ||

| C-4' | 127.73 | ||

| C-8' | 127.68 | ||

| C-3' | 127.64 | ||

| Cα | 119.1 | t | 242.0 |

| C-3 | 117.7 | t | 3.6 |

| C-2, C-6 | 113.8 | ||

| C-1 | 113.6 | ||

| OCH₃ | 55.5 |

Data for 2-(difluoro(4-methoxyphenyl)methyl)quinoline. rsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that is invaluable for characterizing fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, resulting in sharp and intense signals.

The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the two equivalent fluorine atoms of the -CF₂Br group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For example, in a similar compound, the CF₂ group appears as a singlet at approximately -93.27 ppm. rsc.org The chemical shifts in ¹⁹F NMR are typically referenced to trichlorofluoromethane (B166822) (CFCl₃).

Advanced Two-Dimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques provide a solution by correlating different nuclei through their scalar (J-coupling) or dipolar (through-space) interactions. wikipedia.orglibretexts.org

Common 2D NMR experiments that would be beneficial for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the quinoline ring. wikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons. wikipedia.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei, which can be used to determine the three-dimensional structure and conformation of the molecule. ipb.pt

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chempap.org

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. vulcanchem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, often to four or more decimal places. vulcanchem.com This precision allows for the determination of the exact elemental formula of the molecular ion, confirming the presence of bromine, fluorine, carbon, hydrogen, and nitrogen in the correct proportions. For instance, the calculated exact mass for a related compound C₁₃H₁₁F₂NO is 236.0881, and the found value was 236.0880, confirming its molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would exhibit absorption bands characteristic of the quinoline ring system and the C-Br and C-F bonds. Key expected absorptions include:

C=C and C=N stretching vibrations: These appear in the 1600-1450 cm⁻¹ region and are characteristic of the aromatic quinoline ring.

C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

C-F stretching vibrations: These are usually strong absorptions in the 1100-1000 cm⁻¹ region.

C-Br stretching vibrations: These absorptions are found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed. libretexts.org

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. This method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula.

For this compound, with a molecular formula of C₁₀H₆BrF₂N, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The molecular weight of the compound is 258.06 g/mol . vulcanchem.com The expected elemental percentages provide a benchmark for assessing the purity of a synthesized sample.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 46.57 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.35 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.96 |

| Fluorine | F | 19.00 | 2 | 38.00 | 14.72 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.43 |

| Total | 258.07 | 100.00 |

Note: The values are calculated based on standard atomic weights and may vary slightly depending on the specific isotopic composition.

Experimental determination of the elemental composition of a purified sample of this compound would be expected to yield values in close agreement with the theoretical percentages presented in Table 1, thereby confirming the molecular formula.

X-ray Crystallography for Definitive Solid-State Structure Determination

While elemental analysis confirms the chemical formula, X-ray crystallography provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms in the solid state. This powerful analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

As of the current literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. However, should such an analysis be performed, it would yield a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry of the unit cell, the fundamental repeating unit of the crystal.

Unit Cell Dimensions: The precise lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be determined.

Atomic Coordinates: The x, y, and z coordinates of each non-hydrogen atom in the unit cell would be defined, allowing for the construction of a three-dimensional model of the molecule.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles between adjacent bonds would be calculated with high precision. This data would confirm the connectivity of the atoms and reveal any structural distortions.

Intermolecular Interactions: The analysis would also reveal the nature and geometry of any non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which are crucial for understanding the packing of molecules in the crystal lattice.

The data obtained from X-ray crystallography would be presented in a standardized format, typically including a crystallographic information file (CIF), which contains all the experimental and structural parameters. This information is invaluable for understanding the molecule's conformation, steric and electronic properties, and potential interactions with other molecules.

Mechanistic Investigations and Reaction Pathway Elucidation

Probing Radical-Mediated Reaction Mechanisms

The bromodifluoromethyl group is a key precursor for the generation of difluoromethyl radicals, which are of great interest in the synthesis of fluorinated organic compounds. The mechanisms of these radical reactions have been investigated to understand their reactivity and to control the outcomes of synthetic transformations.

Radical addition reactions are a common method for creating perfluoroalkylated organic compounds. nih.gov For instance, alkyl 2-bromo-2,2-difluoroacetates can undergo sodium dithionite-mediated radical addition to vinyl ethers. nih.gov This process involves the formation of a difluoroacetyl-substituted acetal. nih.gov While not directly involving 2-(bromodifluoromethyl)quinoline, this reaction provides a model for the generation and reactivity of the bromodifluoromethyl radical.

Photoredox catalysis has also emerged as a powerful tool for generating fluorinated radicals. nih.gov These methods often employ visible light and a photocatalyst to initiate the radical reaction, allowing for milder reaction conditions and greater control over the process. nih.gov For example, a photoredox-catalyzed radical-radical cross-coupling has been developed for the difluoromethylation of C(sp³)–H bonds, which operates under transition-metal-free conditions and exhibits a broad substrate scope. rsc.org

Key mechanistic experiments have been conducted to elucidate the pathways of these radical reactions. acs.org These studies often involve trapping experiments and the use of radical clocks to determine the lifetimes of radical intermediates. bham.ac.uk For example, in some systems, a radical-complex mechanism has been proposed, where a radical monomer reacts with a weakly bound preformed radical cluster. researchgate.net

Analysis of Anionic and Nucleophilic Functionalization Pathways

The quinoline (B57606) ring is susceptible to nucleophilic attack, and the presence of the electron-withdrawing bromodifluoromethyl group at the 2-position can influence the regioselectivity of these reactions.

One approach to functionalizing the quinoline nucleus is through the C2-selective amination and alkylation of quinoline N-oxides. rsc.org This method proceeds under metal-free conditions and allows for the introduction of various substituents at the 2-position. rsc.org The reaction of quinoline N-oxides with nucleophiles such as ammonia, amines, or active methylene (B1212753) compounds can be promoted by diethyl H-phosphonate and potassium carbonate. rsc.org

Catalyst-free nucleophilic substitution of hydrogen (SNH) in the quinoline ring has also been demonstrated. rsc.org For example, acylethynylpyrroles can react with quinolines to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org The proposed mechanism involves a [3+2] cycloaddition followed by a redox ring-opening of the intermediate cycloadduct. rsc.org

The synthesis of highly brominated quinolines has also been explored, which can serve as precursors for further functionalization through nucleophilic substitution reactions. nih.gov The introduction of nitro groups into the quinoline scaffold can facilitate reactions with nucleophiles due to the strong electron-withdrawing nature of the nitro group. nih.gov

Table 1: Examples of Nucleophilic Functionalization of Quinolines

| Starting Material | Reagent(s) | Product Type | Reference |

| Quinoline N-oxide | Amines, Active methylene compounds | 2-Substituted quinolines | rsc.org |

| Quinoline | Acylethynylpyrroles | 2-(E-2-acylethenylpyrrolyl)quinolines | rsc.org |

| 6-Bromo-5-nitroquinoline | Piperazine, Morpholine | 6-Piperazinyl and 6-morpholinyl quinolines | nih.gov |

Studies on Electron Transfer Processes in Fluorination Reactions

Electron transfer is a fundamental process in many fluorination reactions, particularly in the challenging C-H fluorination of electron-deficient azaarenes like quinoline.

A novel concept for the nucleophilic C-H fluorination of quinolines involves a radical chain mechanism initiated by electron transfer. nih.gov This process avoids the formation of a high-energy Meisenheimer intermediate. nih.gov The proposed mechanism features a concerted fluoride-electron-proton (F⁻-e⁻-H⁺) transfer. nih.gov An ion pair, such as TEDA²⁺•F⁻ (where TEDA is N-(chloromethyl)triethylenediamine), can transfer a fluoride (B91410) ion and an electron to a protonated quinoline, leading to the formation of an electron-rich π-radical. nih.gov This radical can then be oxidized to yield the fluorinated product and regenerate the radical cation to propagate the chain. nih.gov

Computational studies, such as internal reaction coordinate (IRC) analysis and natural bond orbital (NBO) analysis, have been employed to support the proposed concerted mechanism and the significant charge transfer that occurs during C-F bond formation. nih.gov The feasibility of this pathway is dependent on the generation of the key TEDA²⁺•F⁻ ion pair, which can be achieved through the single-electron reduction of an electrophilic fluorinating agent like Selectfluor. nih.gov

Electrochemical methods have also been developed for the regioselective difluorination of quinolines. researchgate.net These methods utilize an undivided electrochemical cell with platinum electrodes and a reagent/supporting electrolyte such as HF-pyridine. researchgate.net The reaction is believed to proceed through a single-electron oxidation of the quinoline, followed by nucleophilic attack of a fluoride anion, further oxidation, and aromatization. researchgate.net

Elucidation of Catalytic Cycles and Identification of Transient Intermediates

Various catalytic systems have been developed for the synthesis of quinolines, and understanding their catalytic cycles is essential for optimizing reaction conditions and expanding their scope.

Gold catalysis has been effectively used in quinoline synthesis through various intermolecular annulation and intramolecular cyclization reactions. rsc.org Plausible reaction mechanisms for these transformations have been proposed, often involving the activation of alkynes or carbonyl compounds by the gold catalyst. rsc.org

Ruthenium catalysts have also been employed for the synthesis of substituted quinolines. nih.gov For example, a cationic ruthenium-hydride complex can catalyze the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives. nih.gov The catalytically active species, a ruthenium-acetylide complex, has been isolated and characterized. nih.gov Another ruthenium-catalyzed approach involves the cyclocondensation of anilines with 1,3-diols, which is believed to proceed through the in-situ formation of an α,β-unsaturated aldehyde that then reacts with the aniline (B41778) in a manner similar to the Doebner-von Miller reaction. nih.gov

Biocatalytic methods using enzymes like monoamine oxidase (MAO-N) have been developed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to quinolines. northumbria.ac.uk The catalytic cycle of MAO-N involves the abstraction of a hydride from the substrate by the FAD cofactor as the initial step. northumbria.ac.uk

Table 2: Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Reaction Type | Key Intermediates/Features | Reference(s) |

| Gold | Intermolecular annulation, Intramolecular cyclization | Activation of alkynes/carbonyls | rsc.org |

| Ruthenium | Hydroamination/C-H activation, Cyclocondensation | Ruthenium-acetylide complex, In-situ aldehyde formation | nih.govnih.gov |

| Biocatalyst (MAO-N) | Oxidative aromatization | Hydride abstraction by FAD cofactor | northumbria.ac.uk |

Regioselectivity and Stereoselectivity Control in Syntheses and Transformations

Controlling regioselectivity and stereoselectivity is a major challenge in the synthesis and functionalization of quinoline derivatives.

The regioselective synthesis of 2-styryl quinolines has been achieved by reacting 2-methylquinoline (B7769805) with various aldehydes in the presence of sodium acetate (B1210297) in an acetic acid-water binary solvent system. nih.gov This method provides a straightforward route to C2-functionalized quinolines. nih.gov

In the context of fluorination, regioselective electrolytic 5,8-difluorination of quinolines has been accomplished using HF-pyridine as the fluorine source under constant-cell-potential electrolysis. researchgate.net

Asymmetric catalysis offers a powerful strategy for controlling stereoselectivity. An efficient catalytic asymmetric nucleophilic fluorination has been developed using BF₃·Et₂O as the fluorine source in the presence of a chiral iodine catalyst. rsc.org This method provides access to chiral fluorinated oxazine (B8389632) products with high enantioselectivities and diastereoselectivities. rsc.org

The synthesis of 2-functionalized quinolines from ortho-alkenyl anilines using a difluorocarbene precursor also demonstrates control over regioselectivity. beilstein-journals.org The reaction proceeds through the in-situ generation of an isocyanide, which then undergoes an α-addition by the neighboring alkenyl group to construct the quinoline ring. beilstein-journals.org

Investigation of Atom Recombination Reactions

Atom and radical recombination reactions are fundamental processes that can compete with desired reaction pathways or be harnessed for synthetic purposes. The recombination of fluorinated radicals is a key consideration in reactions involving these species.

In some radical reactions, a "radical-complex" or "chaperone" mechanism has been proposed, where the direct recombination of radicals competes with the reaction of a radical monomer with a weakly bound preformed radical cluster. researchgate.net This can be particularly relevant at low temperatures and high densities. researchgate.net

The recombination of dissimilar radicals is also a significant process. For instance, in a photoredox-catalyzed reaction, the recombination of a tolyl radical and a dichlorofluoromethyl radical (•CF₂Cl) has been observed through GC-MS analysis, supporting a proposed reaction pathway. acs.org

The kinetics of radical recombination reactions can be influenced by pressure and the presence of other species. For larger radicals, the rate constants for combination can show a peculiar density dependence. researchgate.net Understanding these factors is crucial for controlling the outcome of radical-mediated transformations. While specific studies on the atom recombination of the 2-(bromodifluoromethyl)quinolyl radical are not widely reported, the principles derived from the study of similar fluorinated and organic radicals provide a framework for understanding its potential recombination pathways.

Emerging Research Directions and Future Prospects for 2 Bromodifluoromethyl Quinoline

Development of Novel and More Efficient Fluorobromomethylation Reagents

The synthesis of 2-(bromodifluoromethyl)quinoline heavily relies on the availability of efficient reagents for the introduction of the CF2Br group. Historically, the development of such reagents has been a significant challenge. However, recent advancements are paving the way for more practical and versatile synthetic methods.

A notable development is the emergence of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), which has been recognized as a highly versatile "all-rounder" reagent. nih.gov This silane-based reagent offers multiple activation modes, allowing for the generation of the difluorocarbene species under a variety of conditions, including basic, acidic, or neutral environments, and across a wide range of temperatures and solvents. nih.gov This flexibility is crucial for its application in the synthesis of complex molecules like this compound, as it can be adapted to be compatible with various functional groups present in the quinoline (B57606) precursor.

The journey to develop such privileged reagents has been extensive, with researchers synthesizing and evaluating numerous candidates. nih.gov The key to an ideal reagent lies in its ability to be activated in different ways, making it suitable for a broad spectrum of chemical transformations. nih.gov The commercial availability of reagents like TMSCF2Br is expected to accelerate the exploration of difluorocarbene chemistry and facilitate the synthesis of compounds like this compound. nih.gov

Advancements in Asymmetric Synthesis and Chiral Induction for Enantiopure Compounds

While the direct synthesis of chiral this compound has not been extensively reported, advancements in the asymmetric synthesis of the broader quinoline class provide a strong foundation for future research. The development of enantiopure quinoline derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Current research in quinoline synthesis has seen the successful application of various catalytic systems to achieve high enantioselectivity. For instance, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines has been shown to be an efficient method for producing certain chiral quinoline derivatives. nih.gov Furthermore, the use of silver triflate as a catalyst has enabled the synthesis of polysubstituted quinolines with various functional groups. nih.gov These methods, while not yet applied to this compound specifically, demonstrate the potential for developing catalytic asymmetric routes to this target molecule. The challenge will lie in adapting these existing methods or developing new ones that are tolerant of the bromodifluoromethyl group and can effectively control the stereochemistry at the desired position.

Harnessing Photochemistry and Electrochemistry for Green Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.netacs.org Photochemistry and electrochemistry are powerful tools in this regard, offering alternative energy sources to traditional thermal methods and often enabling novel reaction pathways. nih.gov

For the synthesis of quinoline derivatives, photochemical methods are showing significant promise. nih.govacs.org For example, visible-light-mediated C-H hydroxyalkylation of quinolines has been developed, proceeding through a radical pathway and avoiding the need for external oxidants. nih.gov This approach represents a departure from classical Minisci-type reactions and offers a milder and more selective route to functionalized quinolines. nih.gov Similarly, continuous-flow photochemical synthesis has been successfully employed for the production of 3-cyanoquinolines, demonstrating the scalability and safety advantages of this technology. acs.org

Electrochemical methods also offer a sustainable approach to synthesis. researchgate.net By using electricity to drive chemical reactions, it is possible to generate highly reactive species under mild conditions, which can be particularly useful for challenging transformations. researchgate.net While direct electrochemical synthesis of this compound is yet to be explored, the broader application of electrochemistry in synthesizing quinoline derivatives with various substituents highlights its potential. researchgate.net The investigation of photoredox catalysis and electrochemical strategies for the introduction of the bromodifluoromethyl group into the quinoline scaffold represents a fertile area for future research.

Exploration in Advanced Materials Science, e.g., OLEDs and Functional Materials

The unique electronic properties imparted by the bromodifluoromethyl group make this compound an intriguing candidate for applications in advanced materials science. Quinolines themselves are known to be valuable components in organic light-emitting diodes (OLEDs) and other functional materials due to their electronic and photophysical properties. researchgate.netufms.br

The introduction of a CF2Br group can significantly modulate these properties. The high electronegativity of fluorine can influence the energy levels of the molecule's frontier orbitals, potentially leading to materials with desirable characteristics for electron transport or emission in OLED devices. Research on other functionalized quinolines has shown a strong correlation between the nature of the substituent (electron-donating or electron-withdrawing) and the resulting electrochemical and spectroscopic properties. researchgate.net

While specific studies on the material properties of this compound are not yet prevalent, the broader field of fluorinated organic materials is rapidly expanding. The synthesis and characterization of this compound and its derivatives could lead to the discovery of novel materials with enhanced performance in applications such as OLEDs, solar cells, and sensors.

Design of New Multi-Component Reactions and Cascade Processes for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them particularly attractive from a green chemistry perspective. rsc.org Several MCRs have been developed for the synthesis of the quinoline core structure, including the Povarov, Gewald, and Ugi reactions. rsc.org

The development of new MCRs that can incorporate a bromodifluoromethyl-containing building block would provide a rapid and versatile entry to a library of this compound derivatives. This approach would enable the exploration of the chemical space around this scaffold, facilitating the discovery of molecules with optimized properties for various applications.

Cascade reactions, where multiple bond-forming events occur in a sequential manner without the isolation of intermediates, also offer an elegant and efficient way to build molecular complexity. Designing a cascade process that culminates in the formation of this compound could significantly streamline its synthesis. For instance, a process could be envisioned that involves the in-situ generation of a reactive intermediate that then undergoes cyclization and subsequent fluorobromomethylation. The continued innovation in MCR and cascade reaction design holds great promise for the efficient and diversity-oriented synthesis of complex quinoline scaffolds. rsc.org

Continued Integration of Green Chemistry Principles in Fluorine Chemistry Research

The field of fluorine chemistry is actively embracing the principles of green chemistry to develop more sustainable and environmentally friendly synthetic methods. researchgate.netdovepress.com This includes the use of safer and more benign reagents, the reduction of waste, and the design of more energy-efficient processes. acs.org

In the context of synthesizing compounds like this compound, this translates to several key areas of focus. One is the development of fluorobromomethylation reagents that are less hazardous and have a lower environmental impact. eurekalert.org Another is the exploration of alternative reaction media, such as water or ionic liquids, to replace volatile organic solvents. ufms.brmdpi.com Microwave-assisted synthesis is another green technique that can often reduce reaction times and improve yields in quinoline synthesis. mdpi.com

The twelve principles of green chemistry provide a framework for guiding future research in this area. acs.org By adhering to these principles, chemists can strive to develop synthetic routes to this compound and other fluorinated compounds that are not only efficient and high-yielding but also safe and sustainable. york.ac.uk The ongoing integration of green chemistry into fluorine research will be crucial for the responsible development and application of this important class of molecules. dovepress.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Bromodifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves transition-metal catalysis or condensation reactions. For example, nickel-catalyzed C–S bond cleavage in aromatic thiazoles can yield fluorinated quinolines via alkyne insertion . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield. Silver(II) fluoride in anhydrous MeCN has been used to achieve 89% yield in analogous fluorination reactions . Optimizing stoichiometry (e.g., 3.5 equiv of AgF₂) and avoiding moisture are key for reproducibility.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify bromodifluoromethyl groups and regiochemistry.

- Mass Spectrometry (APCI-MS) : Confirms molecular weight (e.g., experimental [M] at 285.8 vs. calculated 285.7 for similar compounds) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic crystal systems with α = 103.888°, β = 114.075° ).

- IR Spectroscopy : Detects functional groups like C–F stretches (~1100–1200 cm).

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, protective clothing, and goggles are mandatory due to skin/eye toxicity risks .

- Ventilation : Use fume hoods or gloveboxes to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using catalytic systems?

- Methodological Answer : Dynamic kinetic resolution (DKR) with chiral catalysts enables enantioselectivity. For example, nickel or palladium complexes with phosphine ligands (e.g., BINAP) can control stereochemistry during C–C bond formation . A case study using AgF₂ in MeCN achieved 89% yield with retention of configuration . Monitoring reaction progress via TLC and optimizing ligand-to-metal ratios (1:1.2) are critical.

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Models interactions with biological targets (e.g., DNA intercalation via π-π stacking, as seen in thiazoloquinoline derivatives ).

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity.

- MD Simulations : Assess binding stability in protein pockets (e.g., PDE10A inhibition studies ).

Q. How do substituents at the 2-position influence the photophysical and biological properties of quinoline derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Bromodifluoromethyl enhances electrophilicity, improving DNA-binding affinity (e.g., IC₅₀ values < 10 µM in cytotoxic studies ).

- Steric Effects : Bulky substituents reduce intercalation efficiency but improve metabolic stability.

- Protonation Studies : Quinolines with EWGs show red-shifted luminescence upon protonation, useful for pH-sensitive probes .

Q. How can contradictions in reported bioactivity data for fluorinated quinolines be resolved?

- Methodological Answer :

- Control Variables : Standardize assays (e.g., MTT vs. ATP-based cytotoxicity tests) and cell lines.

- Structural Confirmation : Validate purity via HPLC (>95%) and crystallography to rule out isomer interference .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products